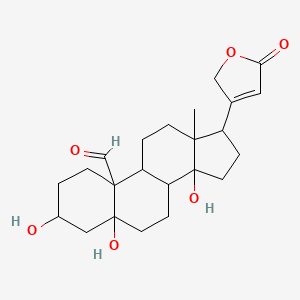

strophanthidin

描述

属性

IUPAC Name |

3,5,14-trihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O6/c1-20-6-3-17-18(4-8-22(27)11-15(25)2-7-21(17,22)13-24)23(20,28)9-5-16(20)14-10-19(26)29-12-14/h10,13,15-18,25,27-28H,2-9,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODJLBQGVINUMMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1(CCC2C4=CC(=O)OC4)O)CCC5(C3(CCC(C5)O)C=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60871536 | |

| Record name | 3,5,14-Trihydroxy-19-oxocard-20(22)-enolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Biosynthesis and Natural Product Chemistry of Strophanthidin

Biosynthetic Pathways of Strophanthidin (B154792) and Related Cardenolides

The biosynthesis of this compound and other cardenolides is a multi-step process involving the modification of a steroid skeleton.

Precursor Utilization and Enzymatic Transformations (e.g., from cholesterol)

The biosynthesis of this compound molecules largely focuses on the formation of pregnenolone (B344588) and other steroid intermediates, primarily from cholesterol precursors wikidata.org. While cholesterol is considered a substrate for cardenolide biosynthesis, its concentration in plants is generally low, and some research indicates that phytosterols (B1254722) may also serve as precursors guidetopharmacology.orgnih.govalfa-chemistry.comnih.gov.

Key enzymatic transformations in this pathway include the action of cytochrome P450 family 87A (CYP87A) enzymes. These enzymes are crucial for catalyzing the conversion of both cholesterol and phytosterols into pregnenolone, which is a foundational step in the cardenolide biosynthetic pathway in plants such as foxglove (Digitalis lanata) and Calotropis procera guidetopharmacology.org. Other identified enzymes involved in cardenolide biosynthesis include 3β-hydroxysteroid dehydrogenase (3βHSD) and progesterone (B1679170) 5β-reductases (P5βR and P5βR2) guidetopharmacology.orgnih.govalfa-chemistry.comnih.gov. In amphibians, such as toads, a different enzyme, CYP44476, has been found to catalyze hydroxylation at various positions, including C14, C6, C9, and C15 wikidata.org.

Key Hydroxylation and Lactone Ring Formation Steps (e.g., C14β-OH, C17 lactone)

A defining characteristic of this compound is the presence of a C14β-hydroxyl group within its steroid skeleton wikidata.org. The formation of this specific hydroxyl group is a critical step in the biosynthesis of cardenolides, and P450 enzymes are actively investigated for their role in catalyzing this hydroxylation wikidata.org. For instance, CYP11411 has been shown to catalyze the production of an α-hydroxyl group at the C14 position of the steroid, which is the opposite configuration to the desired β-hydroxyl, suggesting further enzymatic steps are required for the correct stereochemistry wikidata.org.

Cardenolides are also distinguished by an unsaturated lactone ring attached at the C17 position of the steroid nucleus fishersci.sewikipedia.org. This lactone ring is typically a five-membered α,β-unsaturated γ-butyrolactone (butenolide) wikidata.orgfishersci.sewikipedia.orglipidmaps.org. While the importance of this lactone ring for biological activity is well-established, the specific enzymes responsible for its formation have not yet been fully identified wikidata.org.

Divergent Biosynthetic Routes in Plant vs. Amphibian Sources (γ-butyrolactone vs. δ-valerolactone)

A notable divergence in cardenolide biosynthesis exists between plant and amphibian sources, primarily concerning the structure of the lactone ring at the C17 position. This compound molecules produced by plants commonly feature a γ-butyrolactone ring wikidata.org. Cardenolides, by definition, possess this five-membered lactone ring (γ-butyrolactone) fishersci.sewikipedia.orglipidmaps.org. In contrast, cardenolides found in amphibians, such as toads, are characterized by a δ-valerolactone unit at the C17 position wikidata.org. These amphibian-derived compounds are classified as bufadienolides, which are distinguished by their six-membered lactone ring, in contrast to the five-membered ring of cardenolides fishersci.sewikipedia.orgwikipedia.org.

Isolation and Characterization from Natural Sources

This compound is a naturally occurring compound widely distributed in certain biological kingdoms, primarily plants.

Primary Plant Sources (e.g., Strophanthus kombe, Semen Lepidii, Antiaris toxicaria)

This compound is well-known as the aglycone of k-strophanthin, a cardiac glycoside predominantly found in the ripe seeds of Strophanthus kombé citeab.com. Other species within the Strophanthus genus, such as Strophanthus hispidus, also serve as sources. Beyond the Strophanthus genus, this compound is isolated from traditional Chinese medicines like Semen Lepidii and Antiaris toxicaria. The latex of Antiaris toxicaria has been specifically identified as containing this compound. Furthermore, this compound has been reported in other plant species, including Adonis aestivalis and Erysimum pulchellum.

This compound as a Secondary Metabolite and Defense Mechanism

This compound belongs to a specialized family of metabolic products widely distributed in nature wikidata.org. As a cardiac glycoside, it is classified as a secondary metabolite. Secondary metabolites are organic molecules that are not directly involved in the fundamental processes of growth and development of an organism. Instead, they play crucial roles in the long-term survival of the organism, often serving as defense mechanisms.

The potent biological activities of this compound and other cardiac glycosides, particularly their ability to inhibit the Na+/K+-ATPase enzyme, contribute to their role as defense compounds fishersci.se. This inhibition can lead to an increase in intracellular calcium levels, affecting cellular function in herbivores that consume these plants. A historical example of this defensive utility is the use of Antiaris toxicaria latex as a poison in traditional arrows and blowpipes, highlighting its efficacy as a deterrent.

Microbial Biotransformation of this compound (e.g., Nocardia restrictus aromatization)

Microbial biotransformation presents an environmentally conscious and effective methodology for the modification of steroid compounds, including cardenolides such as this compound nih.govctdbase.org. These bioconversion processes harness the specific enzymatic machinery of microorganisms to induce targeted structural alterations, leading to the generation of novel or more readily accessible derivatives nih.gov.

A significant example of this is the aromatization of this compound catalyzed by Nocardia restrictus. This fermentation process yields a unique steroid, 3β,14-dihydroxy-5β-card-1,3,5(10),20(22)-tetraenolide. This product is notable for possessing both a phenolic ring, characteristic of estrogens, and an unsaturated lactone ring, a defining feature of digitalis-like drugs. The proposed mechanism for this transformation involves an initial oxidation of this compound to anhydrostrophanthidone (14-hydroxy-19-oxo-5β-card-4,20(22)-dienolid-3-one). This intermediate then undergoes rapid conversion to the phenolic compound. Researchers suggest that this aromatization pathway closely mirrors the stepwise reaction sequence observed in the biosynthesis of estrone.

Beyond aromatization, various other microbial transformations of this compound and its related cardenolides have been documented. For instance, the fungus Curvularia lunata has demonstrated the capacity to efficiently catalyze the C14 hydroxylation of steroid small molecules, such as estra-4,9-diene-3,17-dione (B195082) (dienedione). The resulting C14α-OH-androstenedione can subsequently serve as a substrate for the chemical assembly of unsaturated lactone ring units, facilitating the synthesis of cardenolide natural products like digitoxigenin (B1670572) nih.gov. This illustrates the utility of microbial biocatalysis in the construction of complex cardenolide structures nih.gov.

Furthermore, investigations into the fermentation and storage of Strophanthus kombé seed extracts have revealed that this compound glycosides undergo considerable changes due to microbial activity. Cardenolides possessing two or three saccharide moieties are degraded, presumably through the action of β-glucosidase enzymes. These enzymes can originate from the plant material itself or from lactobacilli, leading to the release of corresponding monoglycosides. Subsequently, these monoglycosides can be further broken down into their respective aglycones, likely via acid hydrolysis induced by the accumulation of lactic acid. These findings underscore the role of microbial enzymes in the natural metabolic processes and structural modifications of this compound derivatives.

Table 1: Examples of Microbial Biotransformations of this compound and Related Compounds

| Substrate | Microorganism | Transformation Type | Product(s) | Reference |

| This compound | Nocardia restrictus | Aromatization | 3β,14-dihydroxy-5β-card-1,3,5(10),20(22)-tetraenolide (and anhydrostrophanthidone as intermediate) | |

| Estra-4,9-diene-3,17-dione (Dienedione) | Curvularia lunata | C14 Hydroxylation | C14α-OH-androstenedione (intermediate for digitoxigenin synthesis) | nih.gov |

| This compound glycosides | Lactobacilli, Plant β-glucosidases | Glycoside Hydrolysis | Monoglycosides, Aglycones |

Iii. Chemical Synthesis and Structural Derivatization

Strategies for De Novo Chemical Synthesis of Strophanthidin (B154792)

De novo chemical synthesis involves constructing a complex molecule from simpler precursors, without relying on natural isolation. For this compound, a complete de novo synthesis is highly challenging due to its polycyclic steroid core, numerous stereocenters, and the specific butenolide ring nju.edu.cnacs.orgnih.govrsc.org. While direct total synthesis of this compound itself is less commonly reported compared to its glycosides or related cardenolides like ouabagenin (B150419), strategies often focus on building the core steroid skeleton and then introducing the characteristic functionalities.

One notable approach to synthesizing the this compound skeleton was reported by Yoshii and co-workers in 1978, starting from pregnenolone (B344588) acetate. This synthesis addressed the challenging C19 methyl moiety oxidation by utilizing a C5-C6 olefin as a functional handle baranlab.orgdrugfuture.comacs.org. The olefin was converted to a bromohydrin, followed by a Suárez condition treatment to generate a transient hypoiodite (B1233010) species, facilitating the oxidation baranlab.org.

More broadly, total synthesis efforts for highly oxygenated cardenolides like ouabagenin (the aglycone of ouabain (B1677812), structurally similar to this compound) have employed convergent strategies. These approaches involve assembling the AB-ring, D-ring, and butenolide moieties separately before coupling them. Key steps include Diels-Alder reactions for constructing the multiply oxygenated cis-decalin structure of the AB-ring and Stille coupling reactions for attaching the butenolide moiety at the C17 position nih.govrsc.org. The precise control of stereochemistry, particularly at the C14 hydroxyl group and the C17 butenolide attachment, is paramount in these syntheses acs.orgrsc.org.

Semi-synthetic Approaches Utilizing this compound as a Building Block

Semi-synthetic approaches leverage naturally occurring this compound as a starting material to create new derivatives. This strategy is often more efficient than total synthesis for generating libraries of compounds for SAR studies d-nb.infonih.gov. This compound, being the aglycone, serves as a versatile scaffold for modifications.

A common semi-synthetic strategy involves the glycosylation of this compound to form new cardiac glycosides. For instance, Uhle and Elderfield investigated the glycosylation of this compound with β-D-glucose derivatives and other D-sugars using silver(I) carbonate and glycosyl bromides umich.edu. This method yielded various cardiac glycosides, albeit in moderate yields (8-31%), which could be improved by using mercury cyanide umich.eduresearchgate.net.

This compound has been utilized as an initial building block in multi-step synthetic routes to generate libraries of cardiac glycoside derivatives for biological evaluation, particularly in cancer therapy research d-nb.infonih.govresearchgate.net. These efforts systematically explore modifications across different parts of the molecule to optimize activity and reduce toxicity d-nb.infonih.govaacrjournals.org.

Design and Synthesis of this compound Derivatives

The design and synthesis of this compound derivatives involve targeted modifications to specific functional groups or regions of the molecule to probe their impact on biological activity and physicochemical properties. Key areas of modification include the sugar moiety (when this compound is part of a glycoside), the glycoside linker, stereochemistry, and the lactone ring d-nb.infonih.gov.

While this compound itself is an aglycone (lacking a sugar unit) nih.govmdpi.com, modifications of the sugar moiety refer to the structural changes made to the sugar unit attached to this compound when it forms a cardiac glycoside. The sugar moiety, typically linked at the C3 position of the steroid, significantly influences the activity of cardiac glycosides nih.govcore.ac.uk.

Research has shown that altering the type or orientation of the sugar can profoundly affect biological activity d-nb.infocore.ac.uk. For example, the acetylation of the 2'-hydroxyl group of the rhamnose residue in digitoxigenin (B1670572) rhamnoside (a related cardiac glycoside) was found to reduce activity significantly core.ac.uk. In the context of this compound derivatives, systematic structural designs have included modifications to the sugar moiety to generate O-glycosides and MeON-neoglycosides d-nb.infonih.gov. Studies have indicated that the inhibitory activity of these derivatives can be driven by the orientation of the sugar moiety, with α-oriented O-glycosides sometimes exhibiting more cytotoxicity than β-oriented glycosides d-nb.info.

The glycoside linker, typically an oxygen atom connecting the sugar to the C3 position of the this compound aglycone, can also be modified to yield novel derivatives. Alterations to this linker can impact the compound's pharmacokinetics and pharmacodynamics nih.govd-nb.infonih.gov.

For instance, studies have explored replacing the oxygen link with a nitrogen link between the sugar and steroid moiety. Such nitrogen linkages have been reported to lead to a loss of activity in some cardiac glycosides nih.gov. In the synthesis of this compound derivatives for cancer therapy, systematic structural design has included the alteration of the glycoside linker to create a library of O-glycosides and MeON-neoglycosides, allowing for the evaluation of their impact on biological activity d-nb.infonih.gov.

The stereochemistry of this compound and its derivatives is critical for their biological activity, as it dictates the precise three-dimensional interaction with target proteins like Na+/K+-ATPase acs.orgnih.gov. Modifications in stereochemistry can involve altering the configuration of existing chiral centers or introducing new ones.

Synthetic efforts often focus on controlling the stereochemistry at key positions, such as C5, C11, C14, and C17 acs.orgnih.govrsc.org. For example, studies on ouabagenin (a related cardenolide) have explored diastereoselective reductions to achieve specific C5 configurations (β-C5 or α-C5) nih.gov. The C14 hydroxyl group also plays a significant role in directing stereochemical outcomes during hydrogenation reactions acs.org. In the context of this compound derivatives, systematic structural design has explicitly included stereochemical modifications to understand their impact on anticancer activities and DNA damage response signaling d-nb.infonih.gov.

The butenolide (γ-butyrolactone) ring at the C17 position is a defining feature of cardenolides like this compound and is crucial for their biological activity nju.edu.cnacs.orgnih.gov. Modifications to this lactone ring can involve substitutions or isomerization.

Research has shown that the C17 lactone unit and its conformation are important for the biological activity of cardiac glycosides acs.orgnih.gov. For example, synthesizing a derivative with a saturated C17 lactone ring and an additional cyclic 14,21-epoxy unit from a strebloside (B1194559) (a related cardiac glycoside) demonstrated the importance of the lactone unit for cytotoxicity nih.gov.

Isomerization of the lactone ring or its double bond can also occur. For instance, base-mediated isomerization of the C-20 and C-22 double bond, followed by opening and re-formation of the lactone unit, has been proposed as a mechanism for forming certain epoxycardanolides nih.gov. The isomer ratio of products in alkene hydration processes, which can affect the lactone ring, is influenced by reaction solvents nju.edu.cn. Furthermore, the oxidation of phenyl selenyl chloride derivatives has been used to obtain the unsaturated lactone ring product in the context of synthesizing cardenolides nju.edu.cn. Studies have also explored the impact of lactone-modified O-glycosides on biological activity, finding them less potent than non-modified O-glycosides in some cases d-nb.infoaacrjournals.org.

Novel this compound Glycosides (e.g., this compound-3-O-α-L-rhamnopyranosyl-(1→4)-6-deoxy-β-D-allopyranoside)

The chemical synthesis and derivatization of this compound have been a significant area of research, particularly in developing novel glycosides with potentially altered biological activities. This compound, as a cardiac glycoside aglycone, serves as a versatile scaffold for the attachment of various sugar moieties, leading to a diverse library of derivatives sigmaaldrich.comnih.gov.

One notable example of a novel this compound glycoside is this compound-3-O-α-L-rhamnopyranosyl-(1→4)-6-deoxy-β-D-allopyranoside. This compound was isolated from the methanol (B129727) extracts of Streblus asper Lour. roots. Its structure was meticulously established through comprehensive spectroscopic analyses, including 1D-NMR and 2D-NMR data wikipedia.org. The sugar units were identified as α-L-rhamnose and 6-deoxy-β-D-allose, with the HMBC correlations between H-1′ and C-3, and H-1′′ and C-4′ confirming their positions and the (1→4) linkage between the two sugar units wikipedia.org. The absolute configurations of the sugar moieties were further determined by acid hydrolysis, comparing the results with standard substances wikipedia.org.

The synthesis of novel cardiac glycosides often employs k-strophanthidin as a foundational building block. A systematic approach to structural design involves modifications to the sugar moiety, the glycoside linker, stereochemistry, and the lactone ring. This strategy allows for the creation of a wide array of O-glycosides and MeON-neoglycosides sigmaaldrich.comnih.gov. Such derivatization aims to optimize specific properties, including biological activities sigmaaldrich.comnih.gov. For instance, studies have shown that the inhibitory activity of O-glycosides can be more potent than other modified compounds sigmaaldrich.com.

The characterization of this compound-3-O-α-L-rhamnopyranosyl-(1→4)-6-deoxy-β-D-allopyranoside involved detailed NMR spectroscopy. Key proton (¹H) and carbon (¹³C) NMR chemical shifts, particularly those indicating the presence of two 6-deoxysugars, were crucial for its structural elucidation wikipedia.org.

Table 1: Selected Spectroscopic Data for this compound-3-O-α-L-rhamnopyranosyl-(1→4)-6-deoxy-β-D-allopyranoside (Compound 1) in Pyridine-d₅ wikipedia.org

| Position | ¹H NMR (δ, multiplicity, J in Hz) | ¹³C NMR (δ) |

| H-1′ | 5.39 (1H, d, J = 7.8) | 99.5 (C-1′) |

| H-1′′ | 5.52 (1H, s) | 104.9 (C-1′′) |

| H-6′ | 1.41 (3H, d, J = 5.4) | - |

| H-6′′ | 1.48 (3H, d, J = 6.0) | - |

Iv. Molecular and Cellular Mechanisms of Action

Strophanthidin (B154792) Interaction with the Na+/K+-ATPase

This compound, a cardiac glycoside, exerts its primary physiological effects through its interaction with the Na+/K+-ATPase, an essential enzyme found in the plasma membrane of all animal cells. This enzyme, also known as the sodium-potassium pump, is a heterodimer composed of a catalytic α subunit and a β subunit. ahajournals.orgnih.gov It actively transports three sodium ions (Na+) out of the cell and two potassium ions (K+) into the cell, a process critical for maintaining membrane potential, regulating cell volume, and driving secondary transport systems. utoledo.edu

The pharmacological target of this compound is the catalytic α subunit of the Na+/K+-ATPase. jneurosci.org The binding site for cardiac glycosides is located on the extracellular face of this subunit. ahajournals.org The Na+/K+-ATPase α subunit exists in multiple isoforms (e.g., α1, α2, α3), which can assemble with different β subunit isoforms. nih.govnih.gov In the human heart, the primary receptor complexes are α1β1, α2β1, and α3β1. ahajournals.org

This compound exhibits a degree of isoform specificity. Research indicates that this compound more effectively inhibits the α1 isoform of the Na+/K+-ATPase, distinguishing it from other cardiac glycosides like ouabain (B1677812), which shows a higher affinity for the α3 isoform. jneurosci.org The specific amino acid residues within the binding pocket that interact with a cardiac glycoside can vary depending on the chemical structure of the ligand. researchgate.net For this compound, which is an aglycone (lacking a sugar moiety), the binding pose and interactions differ from those of more complex glycosides. mdpi.com

Table 1: Isoform Affinity of this compound

| Cardiac Glycoside | Higher Affinity Isoform | Reference |

|---|---|---|

| This compound | α1 | jneurosci.org |

| Ouabain | α3 | jneurosci.org |

The function of the Na+/K+-ATPase is governed by a cycle of conformational changes, famously described by the Albers-Post scheme, which involves transitions between two principal states: E1 and E2. utoledo.eduphysiology.org

E1 State : Possesses high affinity for intracellular Na+ and ATP.

E2 State : Following phosphorylation, the pump transitions to the E2 state, where the affinity for Na+ is low (leading to its extracellular release) and the affinity for extracellular K+ is high. physiology.org

This compound binding is an allosteric mechanism. It binds to a site on the α-subunit that is distinct from the sites for ion or ATP binding. This interaction stabilizes the enzyme in the phosphorylated E2 (E2-P) conformation, which is the state just after Na+ has been released to the outside. utoledo.edu By locking the enzyme in this state, this compound effectively inhibits the subsequent steps of the cycle, namely K+ binding and dephosphorylation, thus halting ion transport.

Beyond transport inhibition, this conformational lock can trigger intracellular signaling events. The Na+/K+-ATPase exists in a complex with other proteins, including Src kinase. The conformational change induced by this compound binding can lead to the activation of this associated Src kinase, initiating downstream signaling cascades. utoledo.edu

The direct consequence of Na+/K+-ATPase inhibition by this compound is a disruption of ion gradients. The efflux of Na+ is significantly reduced, leading to an accumulation of Na+ within the cell (an increase in intracellular Na+ concentration, [Na+]i). jneurosci.orgresearchgate.net In isolated frog striated muscle fibers, a 10⁻⁵ M concentration of this compound was shown to inhibit approximately 80% of the resting Na+ efflux. researchgate.net

This elevation in [Na+]i has a critical secondary effect on intracellular calcium ([Ca2+]i) levels, mediated by the Na+/Ca2+ exchanger (NCX). biologists.comnih.gov The NCX is a bidirectional transporter that typically operates in "forward mode," using the strong electrochemical gradient of Na+ (high extracellular, low intracellular) to extrude Ca2+ from the cell. When this compound causes [Na+]i to rise, this gradient is weakened. This reduction in the driving force for the NCX results in less Ca2+ being extruded, leading to an increase in [Ca2+]i. nih.govmdpi.com

This functional coupling is not restricted to the plasma membrane. Research has identified a functional Na+/K+-ATPase and NCX in the nuclear envelope. nih.govbiologists.com this compound was demonstrated to abolish ATP-dependent Na+ and Ca2+ flux into the nuclear envelope lumen, indicating that it plays a role in regulating nuclear calcium homeostasis. nih.govbiologists.com

Table 2: Effect of this compound on Ion Dynamics

| Parameter | Effect of this compound | Consequence | Reference |

|---|---|---|---|

| Na+/K+-ATPase Activity | Inhibition | Decreased Na+ efflux | researchgate.net |

| Intracellular Na+ ([Na+]i) | Increase | Altered Na+ gradient | jneurosci.org |

| Na+/Ca2+ Exchanger (NCX) | Reduced forward mode | Decreased Ca2+ efflux | nih.gov |

| Intracellular Ca2+ ([Ca2+]i) | Increase | Modulation of Ca2+-dependent processes | mdpi.com |

While the positive inotropic (contractility-enhancing) effect of high concentrations of cardiac glycosides is well-explained by the inhibition of the Na+/K+-ATPase and subsequent rise in [Ca2+]i, the mechanism at lower, therapeutic concentrations is more complex. amegroups.cn

Several studies have reported that the positive inotropic effects of low-dose this compound can occur without significant inhibition of the Na+/K+-ATPase. amegroups.cn Intriguingly, some research suggests that very low concentrations of this compound might even stimulate the pump's activity. amegroups.cn This challenges the singular view that inhibition is the only mechanism of action.

Alternative and complementary mechanisms have been proposed:

Modulation under Cellular Stress : One hypothesis suggests that under conditions of cellular stress, such as ischemia which elevates [Na+]i, low-dose this compound can increase contractile force even while it is simultaneously working to lower the elevated [Na+]i. nih.gov

Direct Calcium Effects : Another possibility involves more direct effects on calcium handling. Related compounds have been shown to increase [Ca2+]i at low concentrations by promoting Ca2+ influx through L-type Ca2+ channels or by directly triggering calcium release from intracellular stores like the sarcoplasmic reticulum. amegroups.cn

These findings suggest that this compound possesses a dual mechanism of action that is concentration-dependent.

Modulation of Intracellular Signaling Pathways

The effects of this compound extend beyond ion homeostasis to the direct or indirect modulation of complex intracellular signaling networks that are fundamental to cell life and death.

The Mitogen-Activated Protein Kinase (MAPK) cascade is a central signaling pathway that governs a wide array of cellular processes, including proliferation, differentiation, stress response, and apoptosis. mdpi.com Dysregulation of this pathway is a hallmark of many diseases.

Research has demonstrated that this compound can influence this pathway. Studies have shown that this compound can downregulate the expression and activity of several key protein kinases. mdpi.comresearchgate.net For example, it has been reported to decrease the expression of MEK1 (a core component of the MAPK pathway) and other kinases like PI3K and AKT, which are hubs for parallel growth and survival pathways. researchgate.netmdpi.com In studies on human lung adenocarcinoma cells, this compound was found to inhibit cell growth by downregulating the p38 MAPK/ERK signaling pathway. researchgate.net This indicates that this compound's cellular effects are multifaceted, involving not only the modulation of ion concentrations but also the intricate regulation of signaling pathways that control fundamental cellular decisions.

Phosphoinositide 3-Kinase (PI3K)/AKT/mTOR Signaling Inhibition

Recent studies have positioned cardiac glycosides like this compound as potent cytotoxic agents that can target multiple pathways to induce cell death in cancer cells. nih.gov this compound has been shown to inhibit the expression of several key proteins within the PI3K/AKT/mTOR signaling pathway. nih.govfrontiersin.org This pathway is crucial for regulating a variety of cellular processes including proliferation, differentiation, and apoptosis. mdpi.com

Research has demonstrated that this compound can downregulate the expression of pivotal kinases such as PI3K, AKT, and mTOR. nih.govfrontiersin.org This inhibitory action disrupts the normal signaling cascade that, when overactive, is associated with the development and progression of diseases like cancer. mdpi.com Specifically, this compound has been reported to inhibit the expression of MEK1, PI3K, AKT, and GSK3α, leading to the downregulation of both the MAPK and PI3K/AKT/mTOR signaling pathways. mdpi.com In some cancer cell lines, this compound treatment led to a notable inhibition of PI3K, AKT, and mTOR protein expression. frontiersin.org This suggests that this compound's ability to modulate this pathway is a key aspect of its potential as an anticancer agent. nih.govfrontiersin.org

Wnt/β-Catenin Signaling Pathway Attenuation

The Wnt/β-catenin signaling pathway is another critical cascade that this compound has been found to modulate. nih.govfrontiersin.org This pathway plays a significant role in cell development, proliferation, and differentiation. Its dysregulation is often implicated in various diseases, including cancer.

Studies have shown that this compound treatment can lead to the inhibition of key proteins in the Wnt/β-catenin pathway, such as Gsk3α and β-catenin. nih.govfrontiersin.org By inhibiting these proteins, this compound can effectively attenuate the signaling cascade, which may contribute to its observed cytotoxic effects in cancer cells. frontiersin.org The modulation of the Wnt/β-catenin pathway by this compound highlights its multi-targeted approach to influencing cellular behavior. nih.govfrontiersin.org

JAK-STAT Signaling Pathway Modulation

The Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway is a primary signaling route for a wide array of cytokines and growth factors, playing a crucial role in cellular processes like proliferation and differentiation. dupuytrens.org This pathway involves four JAK family members (JAK1, JAK2, JAK3, and Tyk2) and seven STAT family members (STAT1, STAT2, STAT3, STAT4, STAT5A, STAT5B, and STAT6). dupuytrens.org

Research indicates that this compound can modulate the JAK-STAT signaling pathway. frontiersin.org In studies involving cancer cells, treatment with this compound resulted in altered expression levels of key proteins within this pathway, including JAK and STAT3. frontiersin.org The ability of this compound to influence this pathway is significant, as dysregulation of JAK/STAT signaling is linked to various diseases, including hematopoietic malignancies and prostate cancers. dupuytrens.org The interaction of this compound with the JAK-STAT pathway further underscores its complex and multifaceted mechanism of action.

Regulation of Cellular Processes

This compound exerts significant control over fundamental cellular processes, most notably the induction of programmed cell death, or apoptosis. This is a critical mechanism for maintaining tissue homeostasis and eliminating damaged or cancerous cells.

Induction of Programmed Cell Death (Apoptosis)

This compound has been identified as a potent inducer of apoptosis in various cancer cell lines. nih.govfrontiersin.org This process is mediated through the activation of specific molecular pathways that converge to execute cell death.

A key mechanism by which this compound induces apoptosis is through the activation of caspase cascades. frontiersin.orgresearchgate.net Caspases are a family of protease enzymes that play an essential role in the programmed cell death machinery. wikipedia.org

Research has shown that this compound treatment leads to the activation of initiator caspases, such as caspase-8 and caspase-9, and executioner caspases, including caspase-3, caspase-6, and caspase-7. frontiersin.orgresearchgate.net Specifically, in human lung adenocarcinoma cells, this compound was found to activate caspase 3/6/8, with a particularly strong activation of caspase 3. nih.govmdpi.com This activation of the caspase cascade ultimately leads to the degradation of cellular proteins and the dismantling of the cell. wikipedia.org The overexpression of caspase 8 in this compound-treated cells suggests a crucial role for death receptor signaling in this process. frontiersin.org

The tumor necrosis factor (TNF)-related apoptosis-inducing ligand (TRAIL) signaling pathway is a critical exogenous route for inducing apoptosis. nih.gov TRAIL can selectively cause cell death in malignant cells without harming normal tissues. nih.gov This pathway is initiated when TRAIL binds to its death receptors, DR4 (TRAIL-R1) or DR5 (TRAIL-R2). nih.gov

Recent studies have revealed that this compound can promote the expression of the death receptor 5 (DR5), also known as TRAIL-R2 or TNFRSF10B. nih.govmdpi.comresearchgate.net In A549 human lung adenocarcinoma cells, this compound treatment significantly increased the level of DR5. nih.govmdpi.com This upregulation of DR5 enhances the cell's sensitivity to TRAIL, leading to the formation of the death-inducing signaling complex (DISC), which in turn activates pro-caspases 3, 6, or 8. mdpi.com This finding highlights that this compound can trigger apoptosis by promoting TRAIL/DR5 signaling. nih.govmdpi.com

Alterations in Apoptotic Regulators

This compound has been shown to modulate several key proteins involved in the execution of apoptosis. In human lung adenocarcinoma A549 cells, treatment with this compound leads to the activation of caspases. researchgate.netresearchgate.net This activation, in turn, elevates the expression levels of the apoptotic chromatin condensation inducer in the nucleus (ACIN1) and prelamin-A/C (LMNA). researchgate.netresearchgate.net The increased expression of these proteins, in conjunction with the this compound-induced overexpression of barrier-to-autointegration factor 1 (Banf1), ultimately promotes apoptosis. researchgate.netresearchgate.net Banf1 is a protein that plays roles in nuclear assembly, chromatin organization, and cellular defense against viruses. frontiersin.org Furthermore, this compound treatment has been observed to cause an overexpression of the pro-apoptotic protein BAX. frontiersin.org

p53-Dependent and p53-Independent Mechanisms

This compound's induction of apoptosis occurs through both p53-dependent and p53-independent pathways. researchgate.netmedchemexpress.comarctomsci.comsmallmolecules.com The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis in response to cellular stress. nih.gov In p53-dependent apoptosis, p53 can transcriptionally activate pro-apoptotic members of the Bcl-2 family, such as Bax. nih.gov However, this compound's ability to induce apoptosis is not solely reliant on the presence of functional p53, indicating the involvement of alternative, p53-independent mechanisms. researchgate.netmedchemexpress.comdoi.orgplos.org Docking studies have shown that this compound can bind to MDM2, a negative regulator of p53, which could inhibit the p53/MDM2 interaction and enhance the apoptotic potential of p53. nih.govsemanticscholar.org

Cell Cycle Arrest and Checkpoint Modulation

Arrest in Specific Cell Cycle Phases (e.g., G2/M, S phase)

A significant effect of this compound on cancer cells is the induction of cell cycle arrest. Multiple studies have demonstrated that this compound can arrest the cell cycle at the G2/M phase in various cancer cell lines, including human breast (MCF-7), lung (A549), and liver (HepG2) cancer cells. researchgate.netfrontiersin.orgmedchemexpress.comchemsrc.com For instance, in MCF-7 cells, treatment with this compound increased the percentage of cells in the G2/M phase from 18.82% to 37.84%. frontiersin.org Similarly, in HepG2 cells, the G2/M population increased from 25.51% to 34.82% following treatment. frontiersin.org In contrast, another study on A549 cells reported that this compound treatment led to an arrest in the S phase, with the cell population in this phase increasing from 25.91% to 58.41%. mdpi.com

Inhibition of Cyclin-Dependent Kinases and Checkpoint Proteins (e.g., Chk1, Chk2, Cyclin D1)

The cell cycle arrest induced by this compound is associated with the inhibition of key regulatory proteins. This compound treatment has been shown to inhibit the expression of checkpoint kinases Chk1 and Chk2, as well as Cyclin D1, in MCF-7, A549, and HepG2 cells. frontiersin.orgresearchgate.net Checkpoint kinases like Chk1 and Chk2 are crucial for halting the cell cycle in response to DNA damage. biorxiv.orgmdpi.com Cyclin D1, in complex with cyclin-dependent kinases (CDKs), promotes progression through the G1 phase of the cell cycle. immunologyresearchjournal.commdpi.com In silico molecular docking studies have further supported these findings, showing that this compound can interact with and potentially inhibit Chk1 and Chk2. frontiersin.org Specifically, this compound was observed to form a hydrogen bond with Chk1 and four hydrogen bonds with Chk2. frontiersin.org

Autophagy Modulation (e.g., LC3, p62/SQSTM1, FAT10 pathway)

This compound has also been found to modulate autophagy, a cellular process involving the degradation of cellular components. In A549 cells, this compound was reported to inhibit autophagy by decreasing the expression of LC3 and p62/SQSTM1 complexes. researchgate.net LC3 is a key protein in the formation of autophagosomes, and p62/SQSTM1 is an autophagy receptor that recognizes and targets ubiquitinated cargo for degradation. mdpi.comnih.gov The degradation of p62 itself is dependent on autophagy. mdpi.com The interaction between p62 and LC3 is crucial for selective autophagy. wustl.eduresearchgate.netmdpi.com

This compound's Interaction with Other Molecular Targets

Beyond the pathways directly involved in apoptosis, cell cycle, and autophagy, this compound has been shown to interact with other molecular targets. Docking studies have indicated that this compound can bind to several other proteins, including FIH-1, HDAC, KEAP1, NF-κB, PI3K, and Akt1. nih.govsemanticscholar.orgresearchgate.net Notably, this compound was found to dock to the active pocket of PI3K. nih.govsemanticscholar.orgresearchgate.net The PI3K/Akt signaling pathway is a central regulator of cell growth, survival, and proliferation. mdpi.com

Interactive Data Table: this compound's Effect on Cell Cycle Distribution

| Cell Line | Treatment | % of Cells in G0/G1 | % of Cells in S Phase | % of Cells in G2/M | Source |

| MCF-7 | Control | 18.82% | frontiersin.org | ||

| This compound | 37.84% | frontiersin.org | |||

| A549 | Control | 45.81% | 25.91% | 27.24% | mdpi.com |

| This compound | 24.64% | 58.41% | 16.54% | mdpi.com | |

| HepG2 | Control | 61.33% | 25.51% | frontiersin.org | |

| This compound | 43.66% | 34.82% | frontiersin.org |

Transcription Factors and Co-regulators

This compound modulates a variety of transcription factors and their co-regulators, which are pivotal in controlling gene expression related to cell growth, survival, and stress response.

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): this compound has been shown to inhibit NF-κB signaling. researchgate.netmedchemexpress.com Molecular docking studies suggest that its inhibitory activity on NF-κB may be mediated through its action on Nrf2. mdpi.com

HIF-1 (Hypoxia-Inducible Factor 1): The activity of HIF-1α, the oxygen-sensitive subunit of HIF-1, is inhibited by its interaction with a protein called Factor inhibiting HIF-1 (FIH-1). mdpi.com Docking studies indicate that cardiac glycosides can bind to FIH-1, suggesting a mechanism for indirectly targeting HIF-1 activity. mdpi.comresearchgate.net

Nrf2 (Nuclear factor erythroid 2-related factor 2): this compound can interact with Kelch-like ECH-associated protein 1 (KEAP1), which is a negative regulator of Nrf2. mdpi.comresearchgate.net By binding to KEAP1, this compound may interfere with the degradation of Nrf2, thereby influencing the expression of antioxidant and cytoprotective genes. mdpi.com The protein p62/SQSTM1, which is downregulated by this compound, is also a major regulator of Nrf2 activation. nih.govmdpi.com

p53: this compound can induce apoptosis through both p53-dependent and p53-independent mechanisms. medchemexpress.com It has been observed to upregulate the tumor suppressor p53 in certain cancer cell lines, such as HepG2, while downregulating it in others like MCF-7 and A549 cells. frontiersin.org Similar to its effect on Nrf2, this compound can also bind to murine double minute 2 (MDM2), a negative regulator of p53, potentially preventing p53 degradation and enhancing its tumor-suppressive functions. mdpi.comresearchgate.net

c-Myc, c-Jun, and c-Fos: These proto-oncogenes are key regulators of cell proliferation and survival. This compound treatment leads to a significant downregulation in the expression of c-Myc, c-Jun, and c-Fos. frontiersin.org c-Jun and c-Fos are components of the AP-1 transcription factor, which must heterodimerize to bind DNA and regulate gene expression. nih.govwikipedia.orgplos.org this compound's ability to decrease the expression of these components suggests a mechanism for its anti-proliferative effects. frontiersin.org

SRC-3 (Steroid Receptor Coactivator-3): this compound has been shown to reduce the cellular protein levels of SRC-3, a coactivator that partners with transcription factors to enhance gene expression involved in cancer cell proliferation and metastasis. nih.govaacrjournals.org In comparative studies with other cardiac glycosides, this compound effectively downregulated SRC-3, albeit at higher doses than compounds like digoxin (B3395198) or bufalin. nih.govaacrjournals.org

Table 1: Effects of this compound on Transcription Factors and Co-regulators

| Target Molecule | Observed Effect of this compound | Potential Mechanism of Action | Reference |

| NF-κB | Inhibition | Indirectly through Nrf2 modulation. | researchgate.netmdpi.com |

| HIF-1 | Indirect Inhibition | Potential binding to its negative regulator, FIH-1. | mdpi.comresearchgate.net |

| Nrf2 | Indirect Activation | Binding to its negative regulator, KEAP1. | mdpi.comresearchgate.net |

| p53 | Upregulation or Downregulation (cell-type dependent) | Binding to its negative regulator, MDM2; p53-dependent apoptosis. | medchemexpress.commdpi.comresearchgate.netfrontiersin.org |

| c-Myc | Downregulation | Decreased gene expression. | frontiersin.org |

| c-Jun | Downregulation | Decreased gene expression. | frontiersin.org |

| c-Fos | Downregulation | Decreased gene expression. | frontiersin.org |

| SRC-3 | Downregulation | Reduction in cellular protein levels. | nih.govaacrjournals.org |

Enzymes

This compound's activity extends to the modulation of key enzymes involved in cellular processes like post-translational modifications and hypoxia signaling.

FIH-1 (Factor Inhibiting HIF-1): Molecular docking studies have explored the interaction between this compound and FIH-1. researchgate.netmdpi.comresearchgate.net FIH-1 is an asparaginyl hydroxylase that regulates the HIF-1 transcription factor under normal oxygen conditions. The binding of cardiac glycosides to FIH-1 suggests a potential enzymatic regulatory mechanism. mdpi.com

HDAC (Histone Deacetylase): While direct enzymatic assays on this compound are limited, related cardiac glycosides have been found to possess histone deacetylase inhibitor (HDACi) activity. nih.gov HDACs are enzymes that remove acetyl groups from histones and other proteins, generally leading to transcriptional repression. wikipedia.orgnih.gov The inhibition of HDACs can lead to the re-expression of silenced genes, such as those involved in apoptosis. nih.gov Notably, this compound activates the TRAIL apoptotic pathway, and the expression of TRAIL can be induced by HDAC inhibitors. nih.gov

N-acetyltransferase: N-acetyltransferases are enzymes involved in the transfer of acetyl groups, and their regulation is crucial for processes like melatonin (B1676174) synthesis. nih.govumich.edusci-hub.se Currently, specific research directly linking this compound to the modulation of N-acetyltransferase activity is not extensively documented in the reviewed literature.

Table 2: Interaction of this compound with Specific Enzymes

| Enzyme | Interaction/Effect | Implication | Reference |

| FIH-1 | Potential binding interaction (from docking studies) | Indirect regulation of HIF-1 transcriptional activity. | researchgate.netmdpi.comresearchgate.net |

| HDAC | Implied inhibitory activity (based on related compounds and pathway effects) | May contribute to apoptosis induction via pathways like TRAIL. | nih.gov |

Protein Localization and Expression Dynamics

This compound can induce significant shifts in the location and abundance of various cellular proteins. This modulation is a key aspect of its mechanism of action, affecting cell signaling and fate.

Research indicates that this compound can alter the subcellular localization of proteins, prompting their movement from the nucleus to the membrane and cytoplasm. medchemexpress.com This relocalization is critical for the function of many proteins, which must be in the correct cellular compartment to interact with their targets.

Furthermore, this compound treatment dynamically alters the expression levels of numerous proteins. It has been shown to inhibit the expression of checkpoint kinases (Chk1, Chk2) and cyclin-dependent kinases (CDK6), which are crucial for cell cycle regulation. medchemexpress.comfrontiersin.org This contributes to cell cycle arrest, a common outcome of this compound exposure in cancer cells. medchemexpress.comnih.gov Concurrently, it modulates the expression of key proteins within major signaling cascades, including the downregulation of MEK1, PI3K, AKT, and mTOR, which are central to cell growth and survival pathways. mdpi.comfrontiersin.org

Extracellular Matrix Components

The influence of this compound extends beyond the cell's interior to the extracellular matrix (ECM), which provides structural support and regulates cell behavior.

V. Advanced Analytical Methodologies in Strophanthidin Research

Proteomics-Based Approaches

Proteomics, the large-scale study of proteins, offers a powerful lens through which to understand the dynamic changes in protein expression, modifications, and interactions induced by small molecules like strophanthidin (B154792). Advances in mass spectrometry and associated techniques have revolutionized the identification and quantification of protein targets, crucial for elucidating drug mechanisms.

Mass Spectrometry-Based Quantitative Proteomics for Target Identification

Mass spectrometry (MS)-based quantitative proteomics has emerged as an indispensable tool for identifying and validating therapeutic targets and gaining a deeper understanding of drug mechanisms of action nih.govuni.lu. This methodology enables researchers to compare protein abundance between different samples, such as cells treated with this compound versus untreated controls uni.lu.

In the context of this compound research, MS-based quantitative proteomics has been instrumental in exploring its molecular mechanisms, particularly its anticancer effects. For instance, studies investigating this compound's action in A549 human lung adenocarcinoma cells utilized this approach in combination with bioinformatics analysis nih.govnih.govnih.govnih.gov. This research revealed that this compound treatment led to the upregulation of 24 proteins, including Barrier-to-autointegration factor 1 (Banf1) and Prelamin-A/C (LMNA), while downregulating 35 proteins, such as Serine/arginine-rich splicing factor 3 (SRSF3) and Collagen alpha-1(V) chain (COL1A5) nih.gov. Crucially, these studies demonstrated that this compound promoted the expression of tumor necrosis factor (TNF)-related apoptosis-inducing ligand receptor 2 (TRAIL-R2, also known as DR5), subsequently activating caspases 3, 6, and 8, which ultimately induced apoptosis in A549 cells nih.govnih.gov.

The application of MS-based quantitative proteomics provides a proteome-wide perspective on the cellular responses to this compound, offering unique insights into its therapeutic potential.

Differentially Expressed Proteins in A549 Cells upon this compound Treatment nih.gov

| Category | Protein Name | Role/Significance (in context of this compound) |

| Upregulated | Barrier-to-autointegration factor 1 (Banf1) | Involved in apoptosis induction in cooperation with LMNA nih.govnih.gov. |

| Prelamin-A/C (LMNA) | Interacts with other differentially expressed proteins to mediate TRAIL-induced apoptosis nih.govnih.gov. | |

| Downregulated | Serine/arginine-rich splicing factor 3 (SRSF3) | (General role in splicing, specific downregulation by this compound observed) nih.gov. |

| Collagen alpha-1(V) chain (COL1A5) | Downregulation contributes to anticancer benefits by modulating the cell microenvironment nih.govnih.gov. |

Compound-Centric Chemical Proteomics (CCCP)

Compound-Centric Chemical Proteomics (CCCP) is a specialized strategy within chemical proteomics designed to comprehensively map the binding of a small molecule to its target proteins researchgate.net. Unlike methods that focus on enzymatic activities, CCCP aims to elucidate the molecular mechanisms of action for individual biologically active small molecules based on strong affinity interactions researchgate.net. This approach typically involves the rational design of target affinity probes using modified drug molecules. These probes are then used to separate and enrich the target proteins from complex biological mixtures, followed by their identification through mass spectrometry analysis nih.govresearchgate.netlipidmaps.org.

While specific applications of CCCP directly involving this compound probes were not detailed in the provided context, the methodology's principle is highly relevant. For instance, a similar approach was applied to delineate the mechanism of action of artemisinin, an antimalarial drug, by using an alkyne-tagged analogue tethered with a biotin (B1667282) group to label and isolate its binding protein targets for MS identification nih.gov. This illustrates how CCCP can be adapted to identify the direct protein interactors of a compound, providing crucial information about its mechanism. Furthermore, Compound-centric Displacement Proteomics (CCDP), a related method, surveys small molecule-protein interactions by observing protein displacement from a non-selective binding matrix upon introduction of a soluble compound, with subsequent LC-MS analysis to identify interacting proteins lipidmaps.org.

Mechanism-Centric Proteomics (MCP)

Mechanism-Centric Proteomics (MCP) represents another powerful proteomics-based approach used to investigate the protein targets and mechanisms of action of candidate drugs and druggable compounds nih.gov. This method focuses on profiling the expression of proteins to understand how a compound alters the proteome and, by extension, cellular processes.

In the study of this compound, MS-based MCP methods were employed to profile the expression of proteins in A549 cells, providing a broad overview of the proteomic changes induced by the compound nih.govnih.gov. This comprehensive profiling allowed researchers to identify key proteins whose expression was significantly altered, thereby shedding light on the cellular pathways affected by this compound. For example, MCP has been used to identify ATP-binding and/or ATPase activity proteins as targets for compounds like baicalin, and to decipher gene targets of G-quadruplex DNA inducers/stabilizers such as pyridostatin (B1662821) nih.gov. These examples highlight MCP's utility in uncovering the functional consequences of drug-protein interactions on a proteome-wide scale.

Computational and In Silico Methodologies

Computational and in silico methodologies play a vital role in modern drug discovery and mechanistic studies, complementing experimental approaches by providing predictive insights into molecular interactions and pathway dynamics.

Molecular Docking for Ligand-Protein Interaction Prediction

Molecular docking is a foundational computational tool that predicts the preferred orientation and binding affinity of a ligand (like this compound) to a target protein innexscientific.comcalpaclab.com. This technique aims to determine the optimal position, orientation, and conformation of a ligand when bound to a receptor, offering insights into its potential therapeutic effects calpaclab.com. Early docking methods assumed rigid protein structures, but modern techniques, including flexible and ensemble docking, account for protein dynamics and conformational changes, enhancing prediction accuracy innexscientific.com.

In the context of this compound, in silico molecular docking studies have been crucial for identifying its potential interacting partners and elucidating its binding modes nih.gov. These studies have revealed that this compound can interact with several key proteins involved in various signaling pathways. Specifically, docking approaches were utilized to identify the interacting residues of important proteins such as Signal transducer and activator of transcription 3 (STAT3), p38 Mitogen-Activated Protein Kinase (p38MAPK), Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), Checkpoint Kinase 1 (Chk1), and B-cell lymphoma 2 (Bcl-2) nih.gov. Such predictions are vital for understanding the precise molecular interactions that underpin this compound's biological activities.

Key Proteins and Pathways Targeted by this compound via Molecular Docking nih.gov

| Protein/Pathway | Predicted Interaction/Effect |

| STAT3 | This compound interacts, potentially modulating its activity. |

| p38MAPK | This compound interacts, contributing to pathway modulation. |

| NF-κB | This compound interacts, influencing its signaling. |

| Chk1 | This compound interacts, potentially affecting cell cycle regulation. |

| Bcl-2 | This compound interacts, potentially influencing apoptosis. |

Bioinformatics Analysis for Pathway Elucidation

Bioinformatics analysis is an essential computational methodology that complements experimental data, particularly proteomics data, to elucidate complex biological pathways and networks influenced by chemical compounds. It involves the use of specialized software and databases to interpret large datasets, such as those derived from quantitative proteomics.

For this compound, bioinformatics analysis has been extensively employed to unravel its mechanisms of action. When combined with mass spectrometry-based quantitative proteomics, bioinformatics analysis in A549 lung cancer cells revealed that the differentially expressed proteins (DEPs) induced by this compound were closely associated with death receptor signaling and the ERK/MAPK signaling pathway nih.govnih.govnih.govnih.gov. Furthermore, this analysis indicated that the this compound-induced DEPs, including ACIN1 and LMNA, interact with each other to downregulate the p38 MAPK/ERK signaling pathway, contributing to the compound's inhibitory effects on cell growth and its role in TRAIL-induced apoptosis nih.govnih.gov.

Beyond cancer research, bioinformatics has also identified this compound as a potential therapeutic agent for other conditions. For instance, based on common differentially expressed genes (DEGs) and enriched pathways, bioinformatics analysis suggested this compound as an optimal drug for treating sarcopenia and osteoarthritis, highlighting its potential involvement in pathways like the FOXO signaling pathway synhet.com. This demonstrates the broad utility of bioinformatics in connecting molecular changes to broader biological functions and disease contexts.

Spectroscopic Techniques for Structural Elucidation and Interaction Studies (e.g., NMR)

Spectroscopic techniques are indispensable for the precise structural elucidation of this compound and its derivatives, as well as for investigating their interactions with biological targets. Nuclear Magnetic Resonance (NMR) spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) experiments, plays a crucial role in this regard. Techniques such as 1H NMR, 13C NMR, Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely employed to assign proton and carbon resonances, determine connectivity, and establish the complete stereoscopic structure of this compound and related compounds wikidata.orguni.lulipidmaps.orgwikidata.org. The high precision in reporting delta and J parameters from 1H NMR data is essential for unambiguous structure elucidation and metabolomic analysis lipidmaps.org.

Mass Spectrometry (MS) is another powerful spectroscopic tool utilized in this compound research. Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) methods have been developed for the semi-quantitative determination of this compound and its glycosides, particularly in complex biological matrices like animal ingesta thegoodscentscompany.comwikipedia.org. This involves the simultaneous extraction and hydrolysis of this compound glycosides to the this compound aglycone, followed by analysis using reverse-phase High-Performance Liquid Chromatography (HPLC) coupled with positive ion electrospray mass spectrometry (ESI-MS) thegoodscentscompany.comwikipedia.org. Characteristic product ion spectra are generated by the fragmentation of the [M+H]+ precursor ion, enabling sensitive detection and quantification thegoodscentscompany.com. For instance, this compound was routinely detected at a level of 0.50 ng on-column, with relative response curves following first-order linear regression (r² > 0.985) in the 0.050-5.0 μg/mL range thegoodscentscompany.com.

Beyond NMR and MS, other spectroscopic techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy also contribute to the structural characterization of this compound by providing insights into its functional groups and molecular vibrations nih.gov.

Cellular and Biochemical Assays for Functional Characterization

To understand the functional impact of this compound on biological systems, a range of cellular and biochemical assays are employed. These assays provide dynamic insights into cellular responses, cell cycle progression, apoptosis, and intracellular ion dynamics.

Real-Time Cellular Analysis (RTCA) for Dynamic Cellular Responses

Real-Time Cellular Analysis (RTCA), often utilizing the xCELLigence system, is an impedance-based, label-free technology that allows for continuous, non-invasive monitoring of various cellular processes, including cell proliferation, viability, and cytotoxicity wikidata.orguni.lu. This system measures changes in electrical impedance across microelectrodes integrated into the bottom of cell culture plates, providing a "cell index" that reflects cell adhesion, spreading, and proliferation wikidata.orguni.lu.

In this compound research, RTCA has been used to assess its dynamic cellular responses. Studies have shown that this compound, categorized as a DNA-damaging agent in some contexts, can induce specific cell index profiles in various cell lines, including HepG2, HepaRG, and A549 cells wikidata.orguni.lu. These profiles indicate proliferation inhibition and provide dynamic cytotoxicity data that are not obtainable from endpoint assays, thus enhancing the accuracy of IC50 determinations uni.lu. For example, this compound's effect on cell index curves in HepG2 and HepaRG cells was observed over at least 72 hours, demonstrating its impact on cellular proliferation and viability in a dose-dependent manner wikidata.org.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a high-throughput technique widely applied in this compound research for detailed analysis of cell cycle progression and the induction of apoptosis. This method involves staining cellular DNA with fluorescent dyes, such as propidium (B1200493) iodide (PI), which bind stoichiometrically to DNA, allowing for the quantification of DNA content and the distribution of cells across different phases of the cell cycle (G0/G1, S, and G2/M) lipidmaps.orgnih.gov.

Research findings indicate that this compound significantly impacts the cell cycle. In human cancer cell lines like MCF-7 (breast adenocarcinoma), A549 (lung adenocarcinoma), and HepG2 (hepatocellular carcinoma), this compound has been shown to induce cell cycle arrest, predominantly at the G2/M phase wikidata.orgwikipedia.org. In A549 cells treated with 1.0 μM this compound for 24 hours, the populations of G1 and G2 phases decreased from 45.81% to 24.64% and from 27.24% to 16.54%, respectively, while the S phase population increased from 25.91% to 58.41%, indicating an S phase arrest nih.gov.

Flow cytometry is also crucial for assessing apoptosis, a programmed cell death pathway. It typically involves dual staining with Annexin V (which binds to externalized phosphatidylserine, an early apoptotic marker) and a viability dye like PI (which stains necrotic or late apoptotic cells with compromised membranes). This allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations. This compound has been demonstrated to induce apoptosis in cancer cells. For instance, in A549 cells, treatment with 1.0 μM this compound for 24 hours resulted in an increase in late-stage apoptosis from 1.38% (control) to 13.8%, suggesting that this compound primarily induces cell death via late-stage apoptosis nih.gov. This apoptotic effect is mediated through the activation of initiator and executioner caspases (e.g., caspase 3, 7, 8, 9) and the modulation of pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., c-Myc) proteins.

Table 1: this compound's Effect on Cell Cycle Distribution in A549 Cells (24h, 1.0 μM this compound) nih.gov

| Cell Cycle Phase | Control (%) | This compound Treated (%) |

| G1 | 45.81 | 24.64 |

| S | 25.91 | 58.41 |

| G2 | 27.24 | 16.54 |

Table 2: this compound's Effect on Apoptosis and Necrosis in A549 Cells (24h, 1.0 μM this compound) nih.gov

| Cell State | Control (%) | This compound Treated (%) |

| Early-stage Apoptosis | 1.17 | 1.80 |

| Late-stage Apoptosis | 1.38 | 13.8 |

| Necrosis | 2.18 | 7.55 |

Calcium Imaging Techniques for Intracellular Ca2+ Dynamics

Calcium imaging techniques are vital for real-time monitoring of intracellular calcium ion (Ca2+) concentrations ([Ca2+]i) and their dynamic changes within cells wikidata.org. These techniques typically employ fluorescent Ca2+ indicators, such as fura-2 (B149405) or Fluo-5N, which exhibit changes in fluorescence intensity upon binding to Ca2+, allowing for quantitative assessment of Ca2+ dynamics wikipedia.org.

This compound, as an inhibitor of the Na+/K+-ATPase, significantly influences intracellular Ca2+ homeostasis. Inhibition of the Na+/K+-ATPase by this compound leads to an increase in intracellular sodium ion ([Na+]i) levels wikipedia.orgwikipedia.org. This elevated [Na+]i, in turn, alters the activity of the Na+/Ca2+ exchanger (NCX), shifting its thermodynamic balance towards net Ca2+ influx or reduced Ca2+ efflux, thereby increasing [Ca2+]i wikipedia.orgwikipedia.org.

Studies using guinea-pig ventricular myocytes have demonstrated that this compound application leads to an increase in both diastolic and systolic [Ca2+]i wikipedia.orgwikipedia.org. For example, [Ca2+]i increased from 69 nmol/L to 204 nmol/L after 10 minutes of perfusion with 100 μmol/L this compound. This was accompanied by a substantial increase in sarcoplasmic reticulum (SR) Ca2+ content, from a resting value of 17.9 ± 1.5 μmol/L to 36.9 ± 3.3 μmol/L after 5 minutes of this compound application wikipedia.org. Research suggests that the primary mechanism by which cardiac cells gain Ca2+ when the Na+/K+-ATPase is inhibited by this compound is through a net Ca2+ influx during diastole wikipedia.org. Furthermore, nuclear Na+/K+-ATPase has been shown to play an active role in nucleoplasmic Ca2+ homeostasis, with this compound-sensitive Ca2+ flux into the nuclear envelope lumen.

Table 3: Effect of this compound on Intracellular Ca2+ Concentration and SR Ca2+ Content in Guinea-Pig Ventricular Myocytes wikipedia.org

| Parameter | Control Value (Mean ± SEM) | This compound Treated Value (Mean ± SEM) | Duration of Treatment |

| Diastolic [Ca2+]i (nmol/L) | 69 ± 5 | 204 ± 45 | 10 min |

| SR Ca2+ Content (μmol/L) | 17.9 ± 1.5 | 36.9 ± 3.3 | 5 min |

Vi. Structure Activity Relationship Sar Studies of Strophanthidin and Its Analogs

Correlating Structural Features with Na+/K+-ATPase Affinity and Inhibition

The inhibitory potency of strophanthidin (B154792) on the Na+/K+-ATPase is not attributed to a single feature but rather to the collective contribution of its entire molecular architecture. The general structure consists of a steroid nucleus, a lactone ring at the C-17 position, and various hydroxyl and other functional groups attached to the core. wikipedia.org The interaction with the Na+/K+-ATPase binding site involves a combination of forces. Nonpolar components of the pump engage with the steroid core through Van der Waals forces, while polar residues form hydrogen bonds with the hydroxyl groups of the glycoside. ajmcrr.com

Key structural components essential for high-affinity binding and potent inhibition include:

The Steroid Nucleus: The specific stereochemistry of the fused ring system (A/B cis, C/D cis) creates a unique three-dimensional shape that is crucial for fitting into the enzyme's binding pocket. uconn.edu

The Unsaturated Lactone Ring: This moiety at the C-17 position is a critical determinant of inhibitory activity.

Hydroxyl Groups: Hydroxyl groups at various positions, particularly at C-3, C-5, and C-14, participate in hydrogen bonding with amino acid residues in the Na+/K+-ATPase, anchoring the molecule in place. ajmcrr.comresearchgate.net

A photochemical analogue, 3-azidoacetylthis compound, which mimics this compound, has been shown to be a site-directed inhibitor of Na+/K+-ATPase, reinforcing the importance of the core structure for targeting the enzyme. nih.gov

Influence of Steroid Nucleus Modifications (e.g., C-14 hydroxyl, C-17 lactone ring saturation/orientation)

Modifications to the steroid nucleus can dramatically alter the compound's affinity for Na+/K+-ATPase. Even minor structural differences can significantly impact physiological activity.

C-14 Hydroxyl Group: The hydroxyl group at the C-14 position in the β-orientation (C14β-OH) is a characteristic and vital feature for the cardiotonic activity of this compound and its analogs. Its removal or a change in its stereochemistry generally leads to a substantial decrease in inhibitory potency. This group is crucial for the proper orientation and interaction within the binding site.

The table below summarizes the impact of these key modifications.

| Modification | Effect on Na+/K+-ATPase Inhibition | Rationale |

| Removal/Alteration of C-14 β-hydroxyl | Significant decrease in activity | This group is critical for hydrogen bonding and proper orientation within the enzyme's binding site. |

| Saturation of C-17 Lactone Ring | Decreased stability of the enzyme-inhibitor complex (increased dissociation rate) | The unsaturated bond is crucial for forming a stable interaction with the Na+/K+-ATPase. researchgate.net |

Role of Sugar Moieties and Glycosylation Patterns on Biological Activity

While the aglycone (the steroid portion, this compound itself) contains the primary pharmacophore for Na+/K+-ATPase inhibition, the sugar moiety attached at the C-3 position plays a significant modulatory role. nih.gov The presence, number, and type of sugar residues can influence the compound's pharmacokinetic properties and its interaction with the enzyme.

Stabilization of Binding: Sugar residues can stabilize the complex formed between the cardiac glycoside and the Na+/K+-ATPase. nih.gov This stabilization is thought to occur through interactions between the sugar's hydroxyl groups and amino acid residues on the enzyme. nih.gov

Blocking Dissociation: The sugar moiety is considered pivotal for "locking" the inhibitor onto the enzyme by closing the extracellular cation pathway. nih.gov Studies comparing glycosides (like ouabain) with their corresponding aglycones (like ouabagenin) show that the presence of the sugar prevents the reactivation of the enzyme, demonstrating its role in creating a more permanent inhibition. nih.gov

Influence of Sugar Chain Length: Even a single sugar residue is sufficient to significantly decrease the rate of enzyme reactivation compared to the aglycone alone. nih.gov While activity can increase with a decreasing degree of glycosylation, the complete absence of sugar (the aglycone) often results in lower inhibitory activity compared to its glycosylated forms. nih.gov

Type of Sugar: The specific type of sugar can influence the selectivity of the cardiac glycoside for different isoforms of the Na+/K+-ATPase. For example, oleandrin, which contains L-oleandrose, shows greater selectivity for certain isoforms compared to ouabain (B1677812), which contains L-rhamnose. nih.gov

Structurally, this compound is considered an aglycone as it lacks a sugar unit, which distinguishes it from many other cardiac glycosides like digoxin (B3395198) or digitoxin (B75463). nih.govnih.gov

Impact of C-10 Group on Cytotoxic Activities

The substituent at the C-10 position of the steroid nucleus contributes to the specific biological profile of a cardiac glycoside, including its cytotoxic effects. In most cardiac glycosides, this position is occupied by a methyl group. However, in this compound, the C-10 position features an aldehyde (formyl) group. nih.gov

Quantitative Structure-Activity Relationships (QSAR) Modeling for Predictive Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.com In the context of this compound and its analogs, QSAR models are developed to predict their inhibitory activity against Na+/K+-ATPase or their cytotoxic effects based on various molecular descriptors. researchgate.net

The process involves:

Data Set Compilation: A set of this compound analogs with known biological activities (e.g., IC50 values for enzyme inhibition) is compiled.

Descriptor Calculation: Various physicochemical and structural properties (descriptors) are calculated for each molecule. These can include steric, electronic, and hydrophobic parameters.

Model Generation: Statistical methods, such as multiple linear regression (MLR), are used to create an equation that links the descriptors to the biological activity. nih.gov

Validation: The predictive power of the QSAR model is rigorously tested using internal cross-validation (q²) and external validation with a separate test set of compounds. researchgate.netnih.gov A high correlation coefficient (R²) indicates a good fit of the model to the data. researchgate.netnih.gov

These models can identify the key structural features that are positively or negatively correlated with activity, providing valuable insights for designing new, more potent, or selective analogs. chemrevlett.com For cardiac glycosides, QSAR studies have been used to develop predictive models for in vitro cytotoxic activity, helping to screen for potential anticancer agents. researchgate.net

The table below shows typical statistical parameters used to evaluate QSAR models.

| Parameter | Description | Indication of a Good Model |

| R² (Correlation Coefficient) | A measure of how well the model fits the training set data. | Value close to 1.0 (e.g., > 0.6) nih.gov |

| q² or Q² (Cross-Validated R²) | A measure of the model's internal predictive ability. | High value, with a small difference between R² and q² (e.g., < 0.3) nih.gov |

| RMSE (Root Mean Square Error) | The standard deviation of the prediction errors. | Low value researchgate.net |

Vii. Comparative and Evolutionary Pharmacology of Strophanthidin

Species-Specific Sensitivity to Strophanthidin (B154792) and Other Cardiac Glycosides

The sensitivity to this compound and other cardiac glycosides varies significantly across different species. Research has shown that human and monkey cell lines exhibit a greater than 100-fold higher sensitivity (toxicity) to cardiac glycosides, including this compound, compared to cell lines derived from rodents such as mice, Syrian hamsters, and Chinese hamsters. nih.gov This species-related difference in sensitivity is consistent across both normal and transformed cell lines within a given species or closely related species. nih.gov

The differential sensitivity is attributed to variations in the Na+/K+-ATPase enzyme itself. Studies on the binding of [3H]ouabain, another cardiac glycoside, indicate that cells from resistant species (e.g., mouse and Chinese hamster) show no significant binding of the drug compared to human and monkey cell lines. nih.gov Furthermore, the Na+/K+-ATPase from resistant species' cells is inhibited only at much higher concentrations of ouabain (B1677812) and digitoxin (B75463) than the enzyme from human cells, demonstrating a strong correlation between cellular toxicity and enzyme inhibition. nih.gov This suggests that the underlying genetic and/or epigenetic differences in the Na+/K+-ATPase are key determinants of species-specific sensitivity or resistance to cardiac glycosides. researchgate.net

Below is a table summarizing the observed species-specific sensitivities:

| Cardiac Glycoside | Sensitive Species (Cell Lines) | Resistant Species (Cell Lines) | Relative Toxicity (Sensitive vs. Resistant) | Primary Mechanism of Resistance |

| This compound | Human, Monkey | Mouse, Syrian Hamster, Chinese Hamster | >100-fold higher toxicity nih.gov | Reduced drug binding to Na+/K+-ATPase nih.gov |

| Ouabain | Human, Monkey | Mouse, Syrian Hamster, Chinese Hamster | >100-fold higher toxicity nih.gov | Reduced drug binding to Na+/K+-ATPase nih.gov |

| Digoxin (B3395198) | Human, Monkey | Mouse, Syrian Hamster, Chinese Hamster | >100-fold higher toxicity nih.gov | Reduced drug binding to Na+/K+-ATPase nih.gov |

| Digitoxin | Human, Monkey | Mouse, Syrian Hamster, Chinese Hamster | >100-fold higher toxicity nih.gov | Reduced drug binding to Na+/K+-ATPase nih.gov |

Differential Mechanisms of Action Across Various Cell Types and Organ Systems (Non-human focus)

This compound, like other cardiac glycosides, primarily exerts its effects by inhibiting the Na+/K+-ATPase, leading to an increase in intracellular sodium, which in turn reduces the activity of the sodium-calcium exchanger (NCX), resulting in increased intracellular calcium. wikipedia.orgwikipedia.org This increase in intracellular Ca2+ is central to its cardiotonic effects. wikipedia.org

In non-human models, the mechanism of action of this compound extends beyond its classical cardiac effects. For instance, in Strophanthus species, this compound acts as a natural defense compound against herbivores. researchgate.netbiorxiv.org Insects that feed on cardenolide-rich plants, such as Calotropis gigantea, have evolved mechanisms like target site resistance and metabolic resistance to circumvent the toxicity of these compounds. researchgate.net This highlights a differential impact at the cellular level in resistant insect species, where their Na+/K+-ATPase may be less sensitive to inhibition or they possess detoxification pathways. researchgate.net